17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
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Overview
Description
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its potent biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference compound in analytical studies and for the synthesis of related corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: As an active ingredient in pharmaceutical formulations for treating various conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Similar Compounds
Fluticasone propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.
Betamethasone: A potent corticosteroid used in various inflammatory conditions.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific halogenation pattern and the presence of both bromine and fluorine atoms, which contribute to its distinct pharmacological profile and potency.
Properties
CAS No. |
61339-38-6 |
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Molecular Formula |
C24H29BrF2O5 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
[2-[(6R,8S,10S,11S,13S,14S,16R,17R)-17-bromo-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29BrF2O5/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)24(16,27)19(30)10-22(15,4)23(12,25)20(31)11-32-13(2)28/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18-,19+,21+,22+,23+,24?/m1/s1 |
InChI Key |
XHSXHDWPLGGYKW-DPRWKBPVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)F)C)F |
Origin of Product |
United States |
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